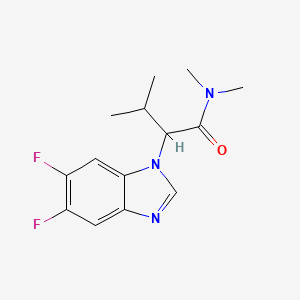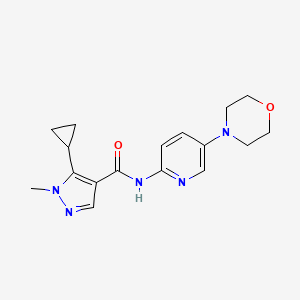
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrazole-4-carboxamide class of compounds and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Mechanism of Action
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide exerts its inhibitory effects by binding to the ATP-binding site of JNK and MAPK enzymes, thereby preventing their activation and subsequent downstream signaling. This inhibition ultimately leads to the suppression of various cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its high potency and selectivity towards JNK and MAPK enzymes. This allows for the specific inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of this compound is its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Future Directions
For the research on 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide include the development of more potent and selective analogs, as well as the optimization of its pharmacokinetic properties for improved in vivo efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 5-morpholin-4-ylpyridin-2-amine with cyclopropylcarbonyl chloride in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent to form this compound.
Scientific Research Applications
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the mitogen-activated protein kinase (MAPK) signaling pathways.
properties
IUPAC Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21-16(12-2-3-12)14(11-19-21)17(23)20-15-5-4-13(10-18-15)22-6-8-24-9-7-22/h4-5,10-12H,2-3,6-9H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHUIULCZAJUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

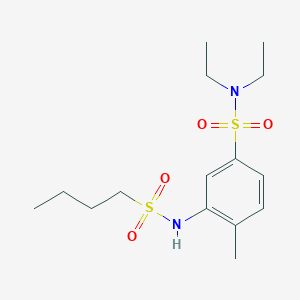
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
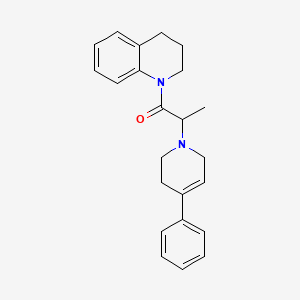
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
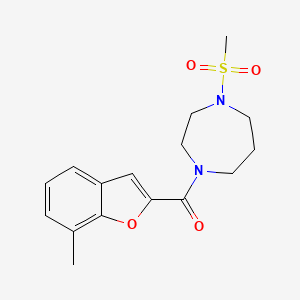
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
